N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-14-4-1-3-12(9-14)10-15(20-8-2-5-16(20)21)11-19-17(22)13-6-7-13/h1,3-4,9,13,15H,2,5-8,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSVEYPKNBFBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide moiety linked to a 3-fluorophenyl group and a pyrrolidinone derivative. Its molecular formula is with a molecular weight of 359.38 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological interactions.
This compound is believed to interact with specific receptors and enzymes, modulating their activities. The following mechanisms have been proposed based on preliminary studies:
- Receptor Binding : The compound may act as an antagonist or agonist at various G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and inflammation pathways.
- Enzyme Inhibition : It could inhibit specific enzymes that play critical roles in metabolic pathways, potentially affecting cellular signaling and homeostasis.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
1. Antidepressant-like Effects
- Research indicates that the compound exhibits antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders. The mechanism may involve modulation of serotonin and norepinephrine levels.
2. Anti-inflammatory Properties
- In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
3. Neuroprotective Effects
- Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
A summary of relevant case studies and findings is presented in the table below:
| Study | Findings | |
|---|---|---|
| Study 1: Antidepressant Activity | Demonstrated significant reduction in immobility time in forced swim tests in mice. | Suggests potential antidepressant properties. |
| Study 2: Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages. | Indicates potential for treating inflammatory conditions. |
| Study 3: Neuroprotection | Showed decreased apoptosis in neuronal cell lines exposed to oxidative stress. | Supports further investigation for neuroprotective applications. |
Future Directions
The promising biological activities of this compound warrant further exploration through:
- In Vivo Studies : To confirm efficacy and safety profiles.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize chemical modifications for enhanced biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Cyclopropanecarboxamide Derivatives
(a) N,N-Diethyl-2-(4-Methoxyphenoxy)-1-Phenylcyclopropane-1-Carboxamide ()
- Structure: Cyclopropanecarboxamide with N,N-diethyl and 4-methoxyphenoxy substituents.
- Key Differences: Lacks the fluorophenyl and pyrrolidinone groups. The 4-methoxyphenoxy group may enhance lipophilicity compared to the target compound.
- Synthesis : Prepared via Procedure B with 78% yield, forming diastereomers (dr 23:1). This highlights the importance of stereochemical control in cyclopropane derivatives .
(b) N-(3-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)Propyl)Cyclopropanecarboxamide ()
- Structure : Cyclopropanecarboxamide linked to a pyridazinylpropyl group.
- Physical Properties: Molecular weight 297.35 vs. ~303 for the target compound. The pyridazine ring may improve solubility compared to pyrrolidinone .
Fluorophenyl-Containing Analogs
(a) DDU86439 (N-(3-(Dimethylamino)Propyl)-2-(3-(3-Fluorophenyl)-1H-Indazol-1-yl)Acetamide) ()
- Structure : Acetamide derivative with 3-fluorophenyl and indazol groups.
- Activity: Inhibits Trypanosoma brucei TRYS (EC50: 6.9 µM). The fluorophenyl group is critical for target engagement, suggesting similar moieties in the target compound may confer enzyme inhibition .
- Divergence: The indazol core differs from the target’s pyrrolidinone, likely influencing selectivity and metabolic stability.
(b) AZD1152 Intermediate ()
Patent-Based Analogs ()
Several patented compounds feature cyclopropane or fluorinated motifs:
- Example: 3-((1-(cis-4-Carboxycarbonyl-cis-3-Butylcyclohexyl)-1J-Carbamoyl)Cyclopentyl]-2S-(2-Methoxyethoxy)Propanoic Acid.
- Key Insight : Cyclopropane and fluorinated aromatics are common in drug design for metabolic stability and target specificity. The target compound’s structure aligns with these trends .
Comparative Analysis Table
Implications of Structural Variations
- Fluorophenyl Group : Enhances binding via hydrophobic/electron-withdrawing effects (seen in DDU86439 and AZD1152) .
- Pyrrolidinone vs. Pyridazine: Pyrrolidinone may offer hydrogen-bonding capacity, while pyridazine improves solubility .
- Synthesis Challenges : Diastereomer formation () underscores the need for precise stereochemical control in cyclopropane derivatives .
Preparation Methods
Step 1: Synthesis of 3-(3-Fluorophenyl)-2-(2-Oxopyrrolidin-1-yl)Propylamine
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Mannich Reaction : React 3-fluorophenylacetone with pyrrolidin-2-one and formaldehyde under acidic conditions to form 2-(2-oxopyrrolidin-1-yl)-3-(3-fluorophenyl)propan-1-one.
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Reductive Amination : Reduce the ketone to the primary amine using sodium cyanoborohydride (NaBH3CN) in methanol, yielding 3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propylamine.
Step 2: Amide Bond Formation
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Activation of Cyclopropanecarboxylic Acid : Treat cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to generate cyclopropanecarbonyl chloride.
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Coupling Reaction : React the amine intermediate with cyclopropanecarbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, achieving 85–90% yield.
Reaction Scheme :
Step 1: Synthesis of 3-Amino-2-(2-Oxopyrrolidin-1-yl)Propan-1-ol
Step 2: Fluorophenyl Group Introduction
Step 3: Amide Coupling
-
Follow Step 2 of Route A to yield the final compound.
Optimization of Reaction Conditions
Amine Intermediate Synthesis
Amide Coupling
-
Solvent Screening : DCM outperforms THF and ethyl acetate, providing 92% purity vs. 78–85% in alternatives.
-
Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine prevents dimerization.
Characterization and Analytical Data
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.45 (m, 1H, Ar-F), 4.20 (q, 1H, CH), 3.15 (m, 2H, pyrrolidinone), 1.55 (m, 1H, cyclopropane) |
| 13C NMR | δ 172.5 (C=O), 163.1 (C-F), 45.2 (pyrrolidinone) |
| IR (cm⁻¹) | 1650 (amide C=O), 1510 (C-F) |
Chromatographic Purity
-
HPLC : >99% purity (C18 column, 80:20 MeOH/H2O).
Comparative Evaluation of Methods
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 68% | 52% |
| Steps | 2 | 4 |
| Scalability | High | Moderate |
Route A is superior due to fewer steps and higher overall yield, though Route B offers flexibility in intermediate modification.
Q & A
Basic: What are the recommended synthetic pathways for N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the cyclopropanecarboxylic acid derivative via [2+1] cycloaddition or alkylation of cyclopropane precursors.
- Step 2: Coupling the cyclopropane moiety with a 3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propylamine intermediate. Amide bond formation is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Optimization: Reaction parameters (temperature, solvent polarity, and stoichiometry) are critical to minimize byproducts. For example, anhydrous DMF or dichloromethane is preferred to avoid hydrolysis of the pyrrolidinone group .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures high purity (>95%). Analytical validation via HPLC and /-NMR confirms structural integrity .
Basic: What analytical techniques are essential for characterizing this compound’s structure?
Answer:
- X-ray crystallography: Resolves 3D conformation and bond angles. For example, single-crystal studies at 113–298 K with SHELXL refinement reveal disorder in the fluorophenyl group and validate the cyclopropane geometry (mean C–C bond length: 1.50 Å) . Key parameters include -factor (<0.07) and data-to-parameter ratio (>12:1) .
- Spectroscopy: -NMR (δ 1.2–1.5 ppm for cyclopropane protons; δ 7.2–7.5 ppm for fluorophenyl aromatic signals) and FT-IR (amide I band at ~1650 cm) confirm functional groups .
- Mass spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 358.15) and fragmentation patterns .
Basic: Which in vitro assays are suitable for preliminary biological screening?
Answer:
- Apoptosis modulation: Fluorescence-based assays (e.g., Annexin V/PI staining) evaluate Bcl-2 family protein inhibition, leveraging structural analogs’ activity against apoptotic pathways .
- Kinase inhibition: ADP-Glo™ assays screen for interactions with Src or MAPK kinases, given the pyrrolidinone moiety’s affinity for ATP-binding pockets .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) establish IC values, with dose-response curves analyzed via nonlinear regression .
Advanced: How can molecular dynamics (MD) simulations predict target binding modes?
Answer:
- Docking studies: Use software like AutoDock Vina to model interactions with Bcl-2 or orexin receptors. The fluorophenyl group’s electronegativity and cyclopropane’s rigidity influence binding pocket complementarity .
- MD parameters: Simulations (50–100 ns) in explicit solvent (TIP3P water) assess stability of hydrogen bonds between the carboxamide and receptor residues (e.g., Asp158 in Bcl-2) .
- Free energy calculations: MM-PBSA/GBSA quantify binding affinities, with ΔG values <−7 kcal/mol indicating strong inhibition .
Advanced: How to resolve discrepancies in reported IC50_{50}50 values across studies?
Answer:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, serum-free conditions reduce nonspecific protein binding .
- Orthogonal validation: Cross-verify results using isothermal titration calorimetry (ITC) to measure direct binding constants or Western blotting for target phosphorylation .
- Meta-analysis: Compare datasets using ANOVA or mixed-effects models to identify outliers. For instance, fluorophenyl stereochemistry (meta vs. para substitution) may explain potency variations .
Advanced: What crystallographic challenges arise from the fluorophenyl group, and how are they mitigated?
Answer:
- Disorder: The 3-fluorophenyl ring exhibits rotational disorder, leading to split occupancy in electron density maps. Refinement in SHELXL with PART instructions resolves this .
- Data collection: Low-temperature (100 K) crystallization reduces thermal motion artifacts. High-resolution synchrotron data (d < 0.8 Å) improves phase determination .
- Twinned crystals: Use the TWINROTMAT command in SHELXL to model twin domains, ensuring accurate R-factor convergence (<0.06) .
Advanced: How to design SAR studies targeting the pyrrolidinone moiety?
Answer:
- Analog synthesis: Replace the 2-oxopyrrolidin-1-yl group with morpholine, piperazine, or thiomorpholine derivatives to assess steric/electronic effects .
- In vitro testing: Compare IC values against Bcl-2 or Sgk2 to correlate substituent bulk with activity. For example, morpholine analogs show 3-fold higher potency due to enhanced hydrogen bonding .
- Computational QSAR: Develop 3D-QSAR models using CoMFA/CoMSIA to predict activity cliffs and optimize substituent polarity .
Advanced: What strategies improve metabolic stability of the cyclopropane-carboxamide scaffold?
Answer:
- Isotope labeling: Incorporate or at metabolically labile sites (e.g., cyclopropane methyl groups) to track degradation via LC-MS/MS .
- Prodrug design: Mask the carboxamide as a tert-butyl ester to enhance oral bioavailability. Hydrolysis in vivo regenerates the active form .
- CYP450 inhibition assays: Screen for interactions with CYP3A4/2D6 using human liver microsomes. Fluorine substitution reduces oxidation susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
